[4-(4-FLUOROPHENYL)PIPERAZINO](3-PROPOXYPHENYL)METHANONE
Description
4-(4-Fluorophenyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propoxyphenyl group through a methanone linkage. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-14-25-19-5-3-4-16(15-19)20(24)23-12-10-22(11-13-23)18-8-6-17(21)7-9-18/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBWUCRXBKWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Propoxyphenyl Group: The final step involves the reaction of the fluorophenyl-substituted piperazine with a propoxybenzoyl chloride in the presence of a base to form the desired methanone linkage.
Industrial Production Methods: Industrial production of 4-(4-fluorophenyl)piperazinomethanone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the methanone linkage.
Substitution: Halogenated or nitro-substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Receptor Binding Studies: It can be used to study the binding interactions with various biological receptors, aiding in the development of new therapeutic agents.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs targeting neurological and psychiatric disorders.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The piperazine ring can contribute to the compound’s overall conformational flexibility, allowing it to adopt the optimal binding conformation. The propoxyphenyl group may further stabilize the binding interactions through hydrogen bonding and van der Waals forces. These combined interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-(2-Fluorophenyl)piperazinomethanone
- 4-(4-Fluorophenyl)piperazinomethanone
- 4-(4-Fluorophenyl)piperazinomethanone
Comparison:
- Structural Differences: The position of the fluorine atom on the phenyl ring and the nature of the substituent on the phenyl group (propoxy, methoxy, ethoxy) can influence the compound’s chemical and biological properties.
- Binding Affinity: The presence and position of the fluorine atom can affect the compound’s binding affinity to molecular targets, with potential implications for its potency and selectivity.
- Reactivity: The different substituents on the phenyl group can alter the compound’s reactivity in chemical reactions, impacting its synthetic utility and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
